molecular formula C20H22ClNO4 B269296 2-(4-chloro-2-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Numéro de catalogue B269296
Poids moléculaire: 375.8 g/mol
Clé InChI: DJAWKJGZKMNDMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-chloro-2-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cancer cell growth and proliferation.

Mécanisme D'action

TAK-659 works by inhibiting the activity of specific kinases that are involved in cancer cell growth and proliferation. One of the main targets of TAK-659 is BTK, a kinase that plays a crucial role in the signaling pathways that regulate the survival and proliferation of cancer cells. By blocking the activity of BTK, TAK-659 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on specific kinases, TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients). TAK-659 has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its potency and selectivity for specific kinases that are involved in cancer cell growth and proliferation. This makes it a promising candidate for the development of targeted cancer therapies. However, like all experimental drugs, TAK-659 has some limitations. One of the main challenges in developing TAK-659 as a cancer treatment is the need to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to ensure that it can be safely and effectively administered to patients.

Orientations Futures

There are several potential future directions for the development of TAK-659 as a cancer treatment. One possibility is to explore its efficacy in combination with other cancer treatments, such as immunotherapy or targeted therapy. Another direction is to investigate its potential for use in the treatment of specific cancer types, such as leukemia or lymphoma. Finally, further research is needed to optimize the pharmacokinetic properties of TAK-659 and to develop effective dosing regimens for clinical use.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chloro-2-methylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetophenone. This intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a base to produce the final product, TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of cancer, including both in vitro and in vivo experiments. These studies have demonstrated that TAK-659 is a potent inhibitor of several kinases that are known to be involved in cancer cell growth and survival, including BTK, FLT3, and AKT. TAK-659 has shown efficacy against a variety of cancer types, including leukemia, lymphoma, and solid tumors.

Propriétés

Nom du produit

2-(4-chloro-2-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Formule moléculaire

C20H22ClNO4

Poids moléculaire

375.8 g/mol

Nom IUPAC

2-(4-chloro-2-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H22ClNO4/c1-14-10-15(21)7-8-19(14)26-13-20(23)22-16-4-2-5-17(11-16)25-12-18-6-3-9-24-18/h2,4-5,7-8,10-11,18H,3,6,9,12-13H2,1H3,(H,22,23)

Clé InChI

DJAWKJGZKMNDMC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

SMILES canonique

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.